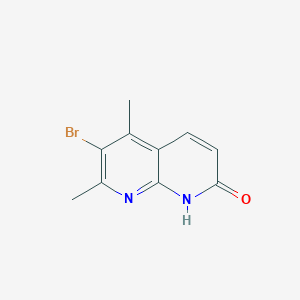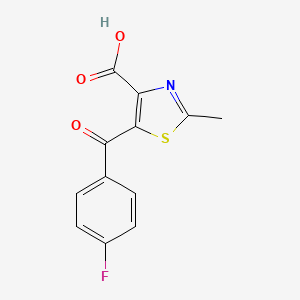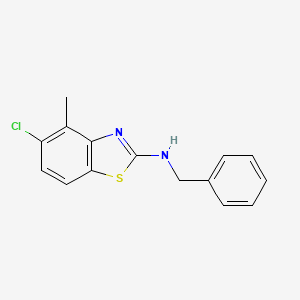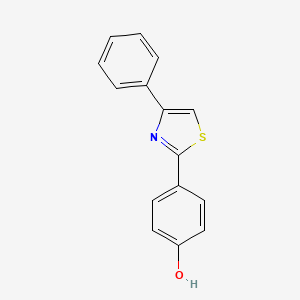
4-(4-苯基-1,3-噻唑-2-基)苯酚
描述
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a chemical compound with the CAS Number: 416859-97-7 . It has a molecular weight of 253.32 . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical and Chemical Properties Analysis
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 253.32 .科学研究应用
分子对接和量子化学计算
噻唑衍生物因其分子结构和潜在的生物效应而受到研究。例如,使用密度泛函理论 (DFT) 和分子对接结果分析了 4-甲氧基衍生物,表明基于分子对接预测的潜在生物活性 (A. Viji、V. Balachandran、S. Babiyana、B. Narayana、Vinutha V. Saliyan,2020 年)。
抗菌活性
5-氨基-2-羟基苯甲酸的噻唑和噻二唑衍生物显示出显着的抗菌和抗真菌活性,突出了噻唑化合物在抗菌应用中的潜力 (S. Hussain、J. Sharma、M. Amir,2008 年)。
用于检测铝(III) 的荧光团
已经探索了特定的噻唑啉荧光团,包括 2-(4,5-二氢-1,3-噻唑-2-基)苯酚的衍生物,用于选择性 Al3+ 检测,可能对研究细胞内 Al3+ 有用 (Stephanie G. Lambert 等人,2000 年)。
缓蚀剂应用
已经研究了噻唑(包括噻唑-苯酚衍生物)在各种金属上的缓蚀能力,证明了其在防腐方面的显着效率 (R. Farahati 等人,2019 年)。
抗菌研究
已经合成并评估了噻唑-2-基衍生物的抗菌特性,对各种细菌菌株显示出有希望的结果,表明开发新的抗菌剂的潜力 (K. Suthar 等人,2009 年)。
光致发光和电致发光
对具有噻唑衍生配体的铱配合物(包括苯酚衍生物)的研究表明它们在有机发光二极管 (OLED) 中的潜在应用,突出了噻唑化合物在材料科学应用中的多功能性 (Yi Jin 等人,2014 年)。
作用机制
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for the growth and survival of certain cells .
Mode of Action
4-(4-Phenyl-1,3-thiazol-2-yl)phenol interacts with its target, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of this enzyme .
Biochemical Pathways
The inhibition of S-methyl-5-thioadenosine phosphorylase by 4-(4-Phenyl-1,3-thiazol-2-yl)phenol affects the methionine salvage pathway . This pathway is responsible for the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis . Disruption of this pathway can lead to the accumulation of toxic byproducts and depletion of essential amino acids, which can have downstream effects on protein synthesis and cell growth .
Result of Action
The inhibition of S-methyl-5-thioadenosine phosphorylase by 4-(4-Phenyl-1,3-thiazol-2-yl)phenol can lead to significant anti-promastigote activity, as demonstrated in studies on Leishmania amazonensis . This suggests that the compound could potentially be used as a therapeutic agent for diseases caused by this parasite .
生化分析
Biochemical Properties
4-(4-Phenyl-1,3-thiazol-2-yl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-(4-Phenyl-1,3-thiazol-2-yl)phenol, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, these compounds can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(4-Phenyl-1,3-thiazol-2-yl)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been reported to form hydrogen bonds and π-π interactions with target proteins, which can alter their conformation and activity . These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit a fast onset of action, with their effects being observed within a short period . The long-term stability and degradation of these compounds can affect their efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects. For example, thiazole derivatives have been shown to induce oxidative damage in cells at higher concentrations, leading to cytotoxicity and cell death . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
4-(4-Phenyl-1,3-thiazol-2-yl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been reported to influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites, which can affect cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives have been shown to be transported across cell membranes through specific transporters, which can affect their localization and accumulation within cells . These interactions can influence the compound’s efficacy and safety in different tissues and organs.
Subcellular Localization
The subcellular localization of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, thiazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce oxidative stress . These interactions can affect the compound’s activity and its impact on cellular processes.
属性
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
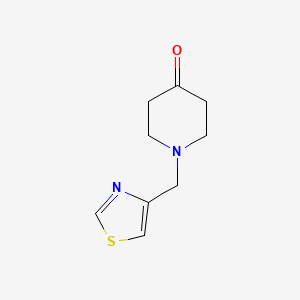
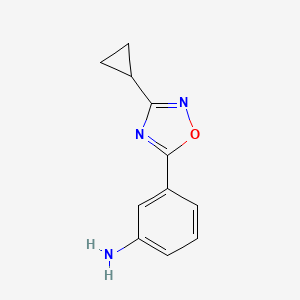

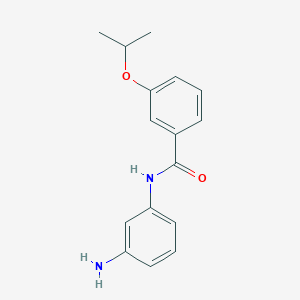
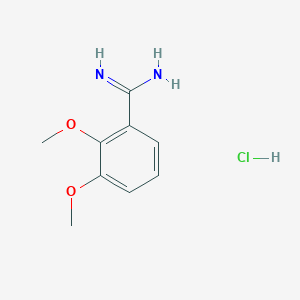

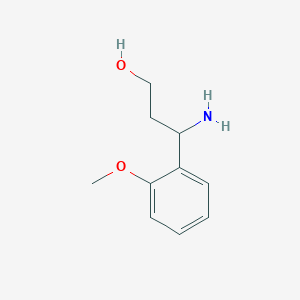

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
